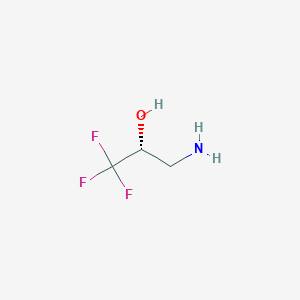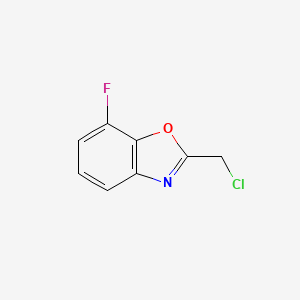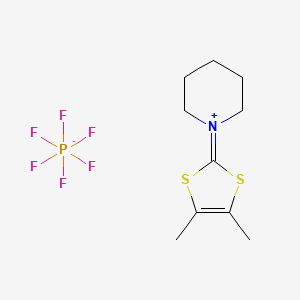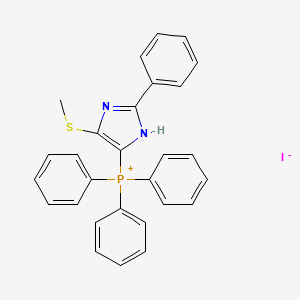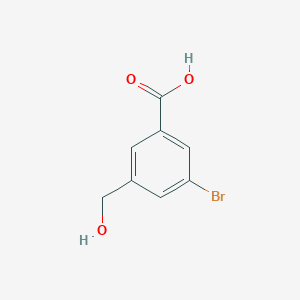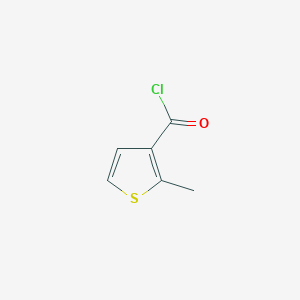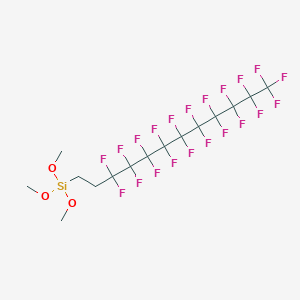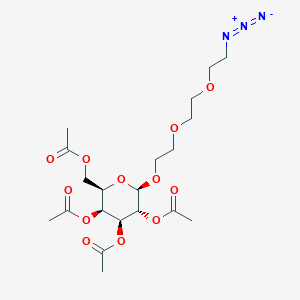
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide
Übersicht
Beschreibung
“2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide” is a biochemical reagent used in life science research . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside has been synthesized from 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .Chemical Reactions Analysis
This compound can participate in click chemistry reactions due to the presence of the Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Wissenschaftliche Forschungsanwendungen
PEG Derivatives in Drug Delivery and Bioconjugation
Overcoming PEG Immunogenicity
PEGylation, the process of attaching PEG chains to molecules, has been a standard technique to enhance drug efficacy by prolonging blood circulation time. Despite its wide use, PEG has shown immunogenicity, leading to the development of anti-PEG antibodies in patients. This has necessitated the search for alternative polymers to replace PEG, highlighting the importance of studying PEG derivatives and their interactions (Thai Thanh Hoang Thi et al., 2020).
PEGylation Techniques
The review on PEGylation discusses polymers suitable for conjugation, methods, and properties improved by PEGylation, such as stability, resistance to proteolytic inactivation, and decreased immunogenicity. This showcases the relevance of PEG derivatives in enhancing the delivery and efficacy of proteins and drugs (Aviral Jain & Sanjay K. Jain, 2008).
Alternative Polymers to PEG
With the increasing awareness of PEG's limitations, such as non-degradability and immunogenicity, there's a significant focus on developing alternative materials. This research is crucial for finding safer and more effective substitutes for PEGylation, potentially including novel PEG derivatives or modifications (Yizhi Qi & A. Chilkoti, 2015).
Biomedical Applications of PEG and Its Derivatives
Tissue Engineering
PEG derivatives, such as those functionalized on graphene oxide, have shown promise in tissue engineering by aiding stem cell attachment, proliferation, and differentiation. This points to the critical role of PEG and its derivatives in developing materials for regenerative medicine and tissue repair (Santanu Ghosh & K. Chatterjee, 2020).
Nonclinical Safety of PEGylated Drugs
The safety and efficacy of PEGylated biopharmaceuticals have been extensively reviewed, demonstrating that adverse effects are usually related to the active part of the drug rather than the PEG moiety. This underscores the importance of understanding the interactions and effects of PEG derivatives in drug formulations (P. Turecek et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that this compound is a biochemical reagent used in life science research .
Mode of Action
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide is a click chemistry reagent . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is often used to create a covalent bond between two molecules in bioconjugation processes. Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on the specific molecules it is reacted with . As a click chemistry reagent, it enables the formation of covalent bonds between different molecules, which can lead to the creation of novel compounds with potentially unique properties and functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reactions it participates in can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Furthermore, its stability may be compromised in the presence of light or moisture .
Biochemische Analyse
Biochemical Properties
It is known that it can participate in click chemistry reactions due to its azide group . This allows it to interact with a variety of enzymes, proteins, and other biomolecules that contain alkyne groups .
Cellular Effects
Given its ability to participate in click chemistry reactions, it is plausible that it could influence cell function by interacting with various cellular components that contain alkyne groups .
Molecular Mechanism
The molecular mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide is largely dependent on the specific context of its use. This can result in the formation of a triazole ring, which can have various effects depending on the specific molecules involved .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTVNCZYHKTWGV-LCWAXJCOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



